![molecular formula C13H23NO5 B2496361 Ácido 2-({1-[(terc-butoxi)carbonil]piperidin-3-il}metoxi)acético CAS No. 231622-00-7](/img/structure/B2496361.png)

Ácido 2-({1-[(terc-butoxi)carbonil]piperidin-3-il}metoxi)acético

Descripción general

Descripción

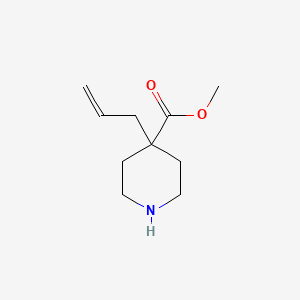

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is an organic compound with the molecular formula C13H23NO5. It is a versatile molecule used in various scientific research fields due to its unique structural properties. The compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical synthesis.

Aplicaciones Científicas De Investigación

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid has numerous applications in scientific research:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological assays.

Chemical Biology: The compound is employed in the development of chemical tools for studying protein-ligand interactions.

Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

As a linker in PROTACs, it likely facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

This system is responsible for the degradation of proteins within the cell .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. In general, the degradation of a target protein can alter cellular processes and pathways in which the protein is involved .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Methoxyacetic Acid Moiety: The final step involves the reaction of the Boc-protected piperidine with methoxyacetic acid under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Large-scale reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

- 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methoxy)acetic acid

- 2-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methoxy)acetic acid

- 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}ethoxy)acetic acid

Uniqueness

2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid is unique due to the position of the methoxyacetic acid moiety on the piperidine ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Propiedades

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-5-10(7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFUACWSFBDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)